Dimethyl 4-aminoisophthalate

Beschreibung

BenchChem offers high-quality Dimethyl 4-aminoisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-aminoisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethyl 4-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENMFNFBJHLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455051 | |

| Record name | Dimethyl 4-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63746-12-3 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63746-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-aminoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4-aminoisophthalate

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is a foundational requirement. Dimethyl 4-aminoisophthalate (CAS No: 63746-12-3), a substituted benzene derivative featuring an amine and two methyl ester functional groups, serves as a valuable building block in the synthesis of various complex molecules.[][2] Its utility is predicated on its specific chemical structure, and Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount analytical technique for its unambiguous confirmation.[3][4][5]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Dimethyl 4-aminoisophthalate. Moving beyond a simple data sheet, we will dissect the theoretical underpinnings of the spectrum, explaining the causality behind the expected chemical shifts, integration patterns, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and validate the structure of this and similar aromatic compounds.

Molecular Structure and Proton Environments

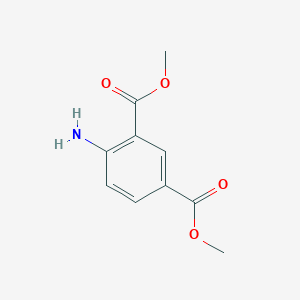

The first step in predicting and interpreting an NMR spectrum is to analyze the molecule's structure for chemically distinct proton environments. In Dimethyl 4-aminoisophthalate, the asymmetry of the substitution pattern on the benzene ring results in five unique sets of protons.

-

Amino Protons (-NH₂): Two protons attached to the nitrogen atom.

-

Aromatic Protons (Ar-H): Three distinct protons on the benzene ring, labeled here as Hc, Hd, and He.

-

Methyl Ester Protons (-OCH₃): Two separate methyl groups, labeled Ha and Hb, which are chemically non-equivalent due to their different proximity to the amino group.

The diagram below illustrates these distinct proton environments.

Caption: Molecular structure of Dimethyl 4-aminoisophthalate with unique proton environments labeled.

Core Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides four critical pieces of information: chemical shift, integration, multiplicity (splitting), and coupling constants.[6]

Chemical Shift (δ)

The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a proton.[7][8] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, shifting them upfield (to a lower ppm value).[5][9]

-

Aromatic Protons (Hc, Hd, He) (~6.5-8.0 ppm): The chemical shifts of these protons are governed by the competing electronic effects of the substituents.

-

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho (C3, C5) and para (C1) positions, causing shielding (an upfield shift).[9][10]

-

Carbomethoxy Groups (-COOCH₃): These are electron-withdrawing groups (EWG) through both induction and resonance. They decrease electron density, particularly at their ortho and para positions, causing deshielding (a downfield shift).[9]

Let's analyze the expected shifts for each aromatic proton:

-

He: This proton is ortho to the strongly donating amino group and meta to a withdrawing ester group. The powerful shielding from the amino group is expected to dominate, pushing this proton significantly upfield relative to the others.

-

Hc: This proton is ortho to one ester group and meta to both the amino group and the second ester group. It will be deshielded by the adjacent ester group.

-

Hd: This proton is positioned between the two withdrawing ester groups. It is ortho to one and meta to the other, while also being para to the donating amino group. The combined deshielding effect of the two ester groups is expected to make this the most downfield of the aromatic signals.

-

-

Methyl Ester Protons (Ha, Hb) (~3.8-3.9 ppm): Protons on a methyl group attached to an ester oxygen typically appear in the 3.5-4.5 ppm range.[7][11] In this molecule, the two methyl groups (Ha and Hb) are non-equivalent. Ha is closer to the electron-donating amino group, which may exert a very slight shielding effect compared to Hb. Therefore, we predict two distinct singlets in this region, likely very close to each other.

-

Amino Protons (-NH₂) (~4.0-5.0 ppm, broad): The chemical shift of N-H protons is highly variable and depends on factors like solvent, concentration, and temperature.[12] These protons are acidic and can undergo rapid chemical exchange, which often results in a broad signal that does not show coupling to neighboring protons.[12]

Integration

Integration refers to the area under an NMR signal, which is directly proportional to the number of protons generating that signal.[6][13] This provides a ratio of the different types of protons in the molecule.

-

-NH₂: 2H

-

Ar-H (Hc, Hd, He): 1H each

-

-OCH₃ (Ha, Hb): 3H each

The expected integration ratio for the signals would be 2 : 1 : 1 : 1 : 3 : 3.

Multiplicity (Splitting Pattern)

Spin-spin coupling causes the splitting of a signal into multiple peaks (a multiplet). The pattern is described by the 'n+1 rule', where 'n' is the number of equivalent neighboring protons.[6]

-

Aromatic Protons:

-

He: It has one neighbor (Hd) three bonds away (meta-coupling, J ≈ 2-3 Hz). It should appear as a narrow doublet.

-

Hc: It has one neighbor (Hd) four bonds away (para-coupling, J ≈ 0-1 Hz). This coupling is often not resolved, and the signal may appear as a singlet or a very narrow doublet.

-

Hd: It is coupled to both He (meta-coupling) and Hc (para-coupling). It is expected to appear as a doublet of doublets (dd), though the small para coupling may not be resolved.

-

-

Methyl Ester Protons (Ha, Hb): These protons have no adjacent protons, so they will appear as sharp singlets.[6]

-

Amino Protons (-NH₂): Due to rapid exchange, these protons typically do not couple with neighbors and appear as a broad singlet.[12]

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| -NH₂ | 4.0 - 5.0 | 2H | Broad Singlet |

| Aromatic He | ~6.7 - 6.9 | 1H | Doublet (d) |

| Aromatic Hc | ~7.2 - 7.4 | 1H | Singlet (s) or narrow d |

| Aromatic Hd | ~7.8 - 8.0 | 1H | Doublet of Doublets (dd) |

| Methyl Ha/Hb | ~3.8 - 3.9 | 6H (2 x 3H) | Two Singlets (s) |

Experimental Protocol for Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.

I. Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of Dimethyl 4-aminoisophthalate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The deuterium in the solvent prevents it from creating a large interfering signal in the ¹H spectrum.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a sharp singlet at 0.0 ppm, serving as the standard reference point for the chemical shift scale.[11][14]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

II. Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which results in sharper, more symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Select a standard 1D proton experiment.

-

Number of Scans (NS): Typically 8 or 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): Set a delay of 1-2 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.

-

Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

-

-

Acquire Data: Start the acquisition.

III. Data Processing and Validation

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.

-

Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate all signals and normalize them to a known proton count (e.g., setting one of the 1H aromatic signals to an integral of 1.0).

-

Confirmatory Test (D₂O Exchange): To definitively identify the -NH₂ peak, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The acidic -NH₂ protons will exchange with deuterium, causing their signal to diminish or disappear completely, confirming its identity.[12]

Conclusion

The ¹H NMR spectrum of Dimethyl 4-aminoisophthalate is a textbook example of how substituent effects dictate the appearance of signals in an aromatic system. The interplay between the electron-donating amino group and the two electron-withdrawing methyl ester groups creates a distinct and predictable pattern of chemical shifts and multiplicities for the three aromatic protons. The presence of two sharp singlets for the methyl esters and a characteristic broad singlet for the amino protons further solidifies the structural assignment. By following the detailed analytical and experimental guide presented here, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PopAi. (n.d.). Explain the principles and applications of NMR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 4-aminophthalate. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). Dimethyl 4-aminoisophthalate. Retrieved from [Link]

-

Compound Interest. (2014). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). Dimethyl 4-aminophthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts observed from fatty acid methyl esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. Retrieved from [Link]

-

University of the West Indies. (n.d.). Applications of 1H NMR. Retrieved from [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]

-

ResearchGate. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: A modelling and ab initio investigation. Retrieved from [Link]

-

Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

SpectraBase. (n.d.). dimethyl 5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate - 1H NMR. Retrieved from [Link]

-

LabSolutions. (n.d.). Dimethyl 4-aminoisophthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 5-aminoisophthalate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C chemical shift distribution for the C γ of the aromatic amino. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 2. 63746-12-3|Dimethyl 4-aminoisophthalate|BLD Pharm [bldpharm.com]

- 3. popai.pro [popai.pro]

- 4. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 5. fiveable.me [fiveable.me]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 13. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. sciepub.com [sciepub.com]

An In-depth Technical Guide to the FT-IR Analysis of Dimethyl 4-aminoisophthalate

Introduction: Unveiling the Molecular Architecture of Dimethyl 4-aminoisophthalate

Dimethyl 4-aminoisophthalate is a significant chemical intermediate, finding applications in the synthesis of fluorescent dyes, optical brighteners, and specialty polymers.[1] Its utility stems from the unique arrangement of its functional groups: a primary aromatic amine and two methyl ester groups attached to a benzene ring.[2] Understanding the purity, structure, and chemical behavior of this compound is paramount for researchers and drug development professionals. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and non-destructive analytical technique for this purpose.[3][4] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the molecule's vibrating bonds.[5] This guide provides an in-depth exploration of the FT-IR analysis of Dimethyl 4-aminoisophthalate, detailing the theoretical underpinnings, experimental protocols, and spectral interpretation.

Theoretical Framework: The Vibrational Language of Functional Groups

FT-IR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[3] These vibrations, including stretching and bending, are quantized and characteristic of the types of bonds and functional groups present.[4] For Dimethyl 4-aminoisophthalate, the key functional groups that give rise to a distinctive FT-IR spectrum are the primary aromatic amine (-NH₂), the aromatic ring (C=C), and the ester groups (-COOCH₃).

The Vibrational Signatures of Dimethyl 4-aminoisophthalate:

-

Amine Group (-NH₂): Primary amines exhibit two characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region.[6] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching.[6] Aromatic amines typically show these bands at slightly higher frequencies than their aliphatic counterparts.[6] Additionally, the N-H bending (scissoring) vibration appears in the 1650-1580 cm⁻¹ range.[7] A broad N-H wagging band can also be observed between 910-665 cm⁻¹.[7]

-

Ester Group (-COOCH₃): Aromatic esters are characterized by a strong carbonyl (C=O) stretching absorption, typically found between 1730 and 1715 cm⁻¹.[8] This is generally at a lower wavenumber compared to saturated esters due to conjugation with the aromatic ring.[8][9] Aromatic esters also display two distinct C-O stretching bands: a C-C-O stretch between 1310-1250 cm⁻¹ and an O-C-C stretch from 1130-1100 cm⁻¹.[8]

-

Aromatic Ring (Benzene Ring): The benzene ring gives rise to several characteristic absorptions. Weak C-H stretching bands are typically observed around 3100-3000 cm⁻¹.[9] A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to C=C stretching vibrations within the ring.[9] The substitution pattern on the benzene ring can often be determined by analyzing the strong out-of-plane (OOP) C-H bending vibrations in the 900-680 cm⁻¹ region.[10]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum of Dimethyl 4-aminoisophthalate hinges on meticulous sample preparation and proper instrument operation.

Sample Preparation:

As Dimethyl 4-aminoisophthalate is a solid at room temperature, several sample preparation techniques can be employed.[2]

1. Potassium Bromide (KBr) Pellet Method: This is a common technique for solid samples.[11]

-

Step 1: Gently grind 1-2 mg of the Dimethyl 4-aminoisophthalate sample to a fine powder using an agate mortar and pestle.[12]

-

Step 2: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[12]

-

Step 3: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[12]

-

Step 4: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. Attenuated Total Reflectance (ATR) Method: ATR is a convenient technique that requires minimal sample preparation.[11][13]

-

Step 1: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[12]

-

Step 2: Place a small amount of the solid Dimethyl 4-aminoisophthalate sample directly onto the ATR crystal.[12]

-

Step 3: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[12]

Data Acquisition:

-

Step 1: Background Spectrum: Before analyzing the sample, a background spectrum must be collected. For the KBr pellet method, a blank KBr pellet is used.[11] For the ATR method, a spectrum of the clean, empty crystal is taken. This step is crucial to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Step 2: Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum. A typical measurement range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are generally sufficient.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting FT-IR spectrum of Dimethyl 4-aminoisophthalate will display a series of absorption bands. The following table summarizes the expected characteristic peaks and their assignments.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Primary Aromatic Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium | |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | |

| C-N Stretch | 1250 - 1335 | Strong | |

| N-H Wag | 665 - 910 | Broad, Medium | |

| Aromatic Ester | C=O Stretch (conjugated) | 1715 - 1730 | Strong |

| C-C-O Stretch | 1250 - 1310 | Strong | |

| O-C-C Stretch | 1100 - 1130 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) | |

| C-H Out-of-Plane Bend | 680 - 900 | Strong | |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

Note: The exact peak positions can be influenced by factors such as sample preparation and intermolecular interactions.[14][15]

Visualization of Key Molecular Vibrations

The following diagram illustrates the primary functional groups of Dimethyl 4-aminoisophthalate and their characteristic vibrational modes that are detectable by FT-IR spectroscopy.

Caption: Key functional groups and their associated vibrational modes in Dimethyl 4-aminoisophthalate.

Conclusion: A Versatile Tool for Molecular Characterization

FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural elucidation and quality control of Dimethyl 4-aminoisophthalate. By understanding the characteristic vibrational frequencies of its constituent functional groups, researchers and drug development professionals can confidently identify the compound, assess its purity, and gain insights into its chemical properties. The detailed protocols and spectral interpretation guide presented here serve as a robust framework for the effective application of FT-IR in the analysis of this important chemical intermediate.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. Retrieved from [Link]

-

Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Journal of Chemical Education. Retrieved from [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-686. Retrieved from [Link]

-

FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019). FindLight. Retrieved from [Link]

-

Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Principles of FTIR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

Influence of Solvents on IR Spectrum of Aromatic Amines. (2000). ResearchGate. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Dimethyl 4-aminoisophthalate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2016). ResearchGate. Retrieved from [Link]

-

An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (2016). The Journal of Physical Chemistry A, 120(27), 4743–4751. Retrieved from [Link]

-

IR Spectrum: Esters. (n.d.). Química Organica.org. Retrieved from [Link]

-

FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... (n.d.). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-25. Retrieved from [Link]

-

Amine and amino compound group frequencies. (n.d.). ResearchGate. Retrieved from [Link]

-

Dimethyl 4-aminophthalate. (n.d.). PubChem. Retrieved from [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. (n.d.). In Infrared and Raman Spectroscopy (pp. 56-57). Retrieved from [Link]

-

Dimethyl 4-aminoisophthalate. (n.d.). Chemsrc. Retrieved from [Link]

-

Dimethyl 4-aminophthalate (C10H11NO4). (n.d.). PubChemLite. Retrieved from [Link]

-

Vibrational and photoionization spectroscopy of biomolecules: Aliphatic amino acid structures. (2008). The Journal of Chemical Physics, 128(16), 164309. Retrieved from [Link]

-

Experimental and Computational Vibration Study of Amino Acids. (2012). ResearchGate. Retrieved from [Link]

-

Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. (2007). Journal of Computational Chemistry, 28(1), 161-171. Retrieved from [Link]

-

dimethyl 5-{[(3-methyl-2-thienyl)carbonyl]amino}isophthalate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2012). Analytical Methods, 4(8), 2465-2471. Retrieved from [Link]

-

FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. (1998). ResearchGate. Retrieved from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2020). Molecules, 25(23), 5709. Retrieved from [Link]

Sources

- 1. Dimethyl 4-aminoisophthalate [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 5. What is Fourier Transform Infrared Spectroscopy? | Agilent [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 14. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mass spectrometry fragmentation of Dimethyl 4-aminoisophthalate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dimethyl 4-aminoisophthalate

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge

Dimethyl 4-aminoisophthalate is a significant chemical intermediate used in the synthesis of fluorescent dyes, optical brighteners, and specialty polymers.[1] Its structure, comprising an aromatic core substituted with a primary amine and two ortho-positioned methyl ester groups, presents a unique and interesting case for mass spectrometric analysis.[2][3] Understanding its fragmentation behavior is paramount for researchers in drug development, materials science, and quality control who require unambiguous identification and structural confirmation of this molecule and its derivatives.

This guide provides an in-depth exploration of the fragmentation pathways of Dimethyl 4-aminoisophthalate under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By moving beyond a simple catalog of fragments, we will delve into the mechanistic causality behind bond cleavages, explaining how the molecule's functional groups dictate its dissociation in the gas phase. This approach is designed to equip researchers with the expertise to not only interpret spectra but also to anticipate the fragmentation of related structures.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and initial identification. The molecular weight of Dimethyl 4-aminoisophthalate is 209.20 g/mol .[1]

The process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), ejecting an electron to form a radical cation, the molecular ion (M•+), at a mass-to-charge ratio (m/z) of 209.[5] Due to the stabilizing effect of the aromatic ring, this molecular ion peak is readily observed.[6]

Primary Fragmentation Mechanisms under EI

The fragmentation of the Dimethyl 4-aminoisophthalate molecular ion is dominated by cleavages associated with the two methyl ester groups.

-

Loss of a Methoxy Radical (•OCH₃): The most prominent fragmentation pathway for methyl esters is the alpha-cleavage, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[6] This homolytic cleavage is driven by the formation of a highly stable acylium cation. The resulting fragment ion is observed at m/z 178 . This is often the base peak or one of the most abundant peaks in the spectrum, as confirmed by spectral data from the NIST Mass Spectrometry Data Center.[2][7]

-

Formation of the Benzoyl Cation and Subsequent Fragments: The fragment at m/z 178 can undergo further fragmentation. A common subsequent loss is that of carbon monoxide (CO, 28 Da), leading to a fragment at m/z 150 .

-

Complex Rearrangements: The NIST spectral data also shows a significant peak at m/z 120 .[2] This fragment likely arises from a more complex process involving the loss of the second ester group and rearrangement of the aromatic ring.

The proposed EI fragmentation pathway is visualized below.

Summary of Key Fragment Ions

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| EI | 209 (M•+) | 178 | •OCH₃ (Methoxy radical) | Acylium cation |

| EI | 209 (M•+) | 150 | •OCH₃, CO | Phenyl cation derivative |

| EI | 209 (M•+) | 120 | Complex rearrangement | Ring-opened/rearranged structure |

| ESI-MS/MS | 210 ([M+H]⁺) | 178 | CH₃OH (Methanol) | Acylium-like cation |

| ESI-MS/MS | 210 ([M+H]⁺) | 192 | H₂O (Water) | Dehydrated cation |

Part 3: Experimental Protocols

To ensure trustworthy and reproducible results, the following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized for the specific system in use.

Protocol 1: GC-EI-MS Analysis

This method is ideal for volatile, thermally stable compounds and provides fingerprint spectra for library matching.

-

Sample Preparation:

-

Dissolve 1 mg of Dimethyl 4-aminoisophthalate in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

If necessary, filter the sample through a 0.22 µm PTFE syringe filter.

-

-

GC-MS Instrumentation & Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Mode: Splitless (or split 10:1 for higher concentrations).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 40-450.

-

Protocol 2: LC-ESI-MS/MS Analysis

This method is suited for confirming molecular weight and obtaining structurally significant fragments from a specific precursor ion.

-

Sample Preparation:

-

Dissolve 1 mg of Dimethyl 4-aminoisophthalate in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water).

-

Dilute to a final concentration of 100-1000 ng/mL. The final solvent should contain a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Filter the sample through a 0.22 µm PVDF syringe filter.

-

-

LC-MS/MS Instrumentation & Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

MS System: Sciex Triple Quad™ 6500+ or Thermo Orbitrap Exploris™ or equivalent.

-

Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Ion Source: ESI, Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 400 °C.

-

MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor at m/z 210.

-

MS2 Scan (Product Ion Scan):

-

Precursor Ion: m/z 210.

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy: Optimize between 15-30 eV to observe key fragments (e.g., m/z 178).

-

-

Conclusion

The mass spectrometric fragmentation of Dimethyl 4-aminoisophthalate is a predictable process governed by the interplay of its aromatic ring, amine, and dual methyl ester functional groups. Under EI, fragmentation is dominated by radical-site initiation at the ester groups, leading to a characteristic loss of a methoxy radical (m/z 178). [2][6]In contrast, ESI-MS/MS analysis of the protonated molecule [M+H]⁺ proceeds via charge-directed pathways, with the most significant fragmentation being the neutral loss of methanol, coincidentally also yielding an ion at m/z 178. The convergence on the same key fragment mass from different precursors and mechanisms underscores the stability of this particular product ion. By understanding these distinct pathways, researchers can confidently select the appropriate analytical technique and accurately interpret the resulting data for robust structural elucidation and chemical identification.

References

-

ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C)... Retrieved from [Link]

-

Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Mass Spectrometry Courses. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

-

Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(11), 1495–1506. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Flammang, R., et al. (2008). Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry, 273(3), 136-141. Retrieved from [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Retrieved from [Link]

-

Yinon, J., & Bulusu, S. (1990). Mass spectral fragmentation pathways in aminonitrobenzenes. A mass spectrometry/mass spectrometry collision‐induced dissociation study. Organic Mass Spectrometry, 25(11), 599-604. Retrieved from [Link]

-

Wang, L., et al. (2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. International Journal of Molecular Sciences, 20(18), 4436. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 4-aminophthalate. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Dimethyl 4-aminoisophthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl isophthalate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl phthalate. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Dimethyl 4-aminophthalate (C10H11NO4). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dimethyl 4-aminophthalate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 4-aminophthalate. PubChem. Retrieved from [Link]

-

Potapov, V. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124. Retrieved from [Link]

-

Kantharaj, E., et al. (2006). Liquid Chromatography-Electrospray Tandem Mass Spectrometry Investigations of Fragmentation Pathways of Biliary 4,4′-Methylenedianiline Conjugates Produced in Rats. Journal of the American Society for Mass Spectrometry, 17(9), 1255–1267. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl 5-aminoisophthalate. PubChem. Retrieved from [Link]

-

Shi, Y. N., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Chemistry of Natural Compounds, 55(3), 479–484. Retrieved from [Link]

Sources

- 1. Dimethyl 4-aminoisophthalate [myskinrecipes.com]

- 2. Dimethyl 4-aminophthalate | C10H11NO4 | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. Dimethyl 4-aminophthalate | C10H11NO4 | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure analysis of Dimethyl 4-aminoisophthalate

An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 4-aminoisophthalate

Introduction: Elucidating Structure to Inform Function

Dimethyl 4-aminoisophthalate (DM4AIP) is an aromatic compound featuring both amine and ester functional groups, making it a valuable building block and intermediate in diverse fields of chemical science.[1] Its utility spans the synthesis of fluorescent dyes, specialty polymers, and the fabrication of metal-organic frameworks (MOFs).[1] For researchers in drug development and materials science, a molecule's three-dimensional atomic arrangement is not a trivial detail; it is the blueprint that dictates its physical properties, chemical reactivity, and biological interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining this three-dimensional structure with atomic resolution.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the crystal structure analysis of Dimethyl 4-aminoisophthalate. We will move beyond a simple recitation of steps to explore the underlying rationale for key experimental choices, ensuring a robust and self-validating analytical process. The objective is to provide a framework for obtaining not just a structure, but a deep understanding of the molecule's solid-state behavior, particularly the non-covalent interactions that govern its crystal packing.

Part 1: Foundational Characterization & Sample Preparation

Before a crystal structure can be analyzed, the subject material must be synthesized, purified, and its fundamental properties understood. High-quality single crystals, the prerequisite for a successful SCXRD experiment, can only be grown from pure material.[4][5]

Physicochemical Properties

A summary of the known properties of Dimethyl 4-aminoisophthalate provides the necessary context for subsequent experimental design, such as solvent selection for crystallization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][6] |

| Molecular Weight | 209.20 g/mol | [1][6] |

| IUPAC Name | dimethyl 4-aminobenzene-1,2-dicarboxylate | [6] |

| Boiling Point | 351.9 ± 22.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, protected from light, under inert gas | [1] |

Molecular Structure

The 2D chemical structure forms the basis of our investigation.

Caption: 2D structure of Dimethyl 4-aminoisophthalate.

Part 2: The Art and Science of Crystallization

The most significant bottleneck in SCXRD is often obtaining a single, high-quality crystal of suitable size and diffraction power.[7][8] This process involves two stages: nucleation and growth. The goal is to achieve a state of limited supersaturation slowly, allowing molecules to arrange themselves into an ordered solid lattice.[4]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Slow evaporation is a straightforward and effective method for many organic compounds.[4] The choice of solvent is critical; the compound should be moderately soluble, and the solvent should be volatile enough to evaporate over several days.

Rationale: Using a solvent system where the compound has moderate solubility prevents immediate precipitation (which forms amorphous powder or microcrystals) upon slight changes in concentration. Slowing the evaporation rate, for instance by covering the vial with perforated film, ensures that the transition to supersaturation is gradual, favoring the growth of a few large crystals over many small ones.[4]

Step-by-Step Methodology:

-

Purity Check: Ensure the starting material of Dimethyl 4-aminoisophthalate is of high purity (≥98%) using techniques like NMR or HPLC.

-

Solvent Screening: In separate small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone). Identify a solvent in which the compound is soluble with gentle warming but not excessively so at room temperature.

-

Solution Preparation: Dissolve approximately 20-30 mg of DM4AIP in 2-3 mL of the chosen solvent (e.g., ethanol) in a clean glass vial. Gentle warming in a water bath may be used to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the evaporation rate.

-

Incubation: Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

-

Monitoring: Observe the vial daily without disturbing it. Crystal growth may take anywhere from a few days to several weeks.

-

Harvesting: Once well-formed, block-like crystals are visible, carefully extract them from the mother liquor using a pipette or a small loop and dry them on filter paper.

Part 3: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides precise information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[9] The technique is based on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in a periodic lattice, creating a unique diffraction pattern.[3][9]

Experimental Workflow: From Crystal to Diffraction Pattern

The following workflow outlines the critical stages of collecting high-quality diffraction data.

Caption: Standard workflow for SCXRD data collection.

Experimental Protocol: SCXRD Data Collection

Rationale: A high-quality, single crystal is paramount. The crystal is rotated in the X-ray beam to capture diffraction data from all possible orientations, ensuring a complete dataset.[10] Modern diffractometers use sensitive area detectors (like CCD or CMOS) to efficiently record the positions and intensities of the diffracted spots.[10]

Step-by-Step Methodology:

-

Crystal Mounting: Under a polarized light microscope, select a single, well-defined crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks. Mount the crystal on a cryo-loop or glass fiber using a minimal amount of paratone oil.

-

Cryo-Cooling (Standard Practice): Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher-quality data.

-

Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker Kappa APEX DUO).

-

Unit Cell Determination: Collect a few initial diffraction images (frames) at different orientations. The instrument software uses the positions of the first few dozen reflections to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam. The intensity of each reflection is recorded.

-

Data Integration and Scaling: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and scales the data, merging redundant measurements to produce a final reflection file.

Part 4: Structure Solution, Refinement, and Advanced Analysis

The processed reflection file contains the "what" (intensities) and "where" (angles) of the diffraction pattern. The next phase uses computational methods to translate this information into a chemically meaningful atomic model.

Structure Solution and Refinement

The primary goal is to determine the atomic coordinates within the unit cell.[11] This is achieved in two main steps:

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. Direct methods or Patterson methods are computational algorithms used to estimate these initial phases, which allows for the calculation of an initial electron density map.

-

Structure Refinement: The initial model is improved through a least-squares refinement process. The atomic positions, site occupancies, and displacement parameters are adjusted iteratively to minimize the difference between the experimentally observed diffraction intensities and those calculated from the model. The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.

Illustrative Crystallographic Data

The following table presents a realistic, though hypothetical, set of crystallographic data for Dimethyl 4-aminoisophthalate, as would be obtained from a successful analysis.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 12.15 |

| c (Å) | 9.88 |

| β (°) | 105.2 |

| Volume (ų) | 987.6 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.41 |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.118 |

Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into the crystal packing, we move beyond simple bond lengths and angles to analyze intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[12][13] The surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the total electron density.[14]

Properties mapped onto the Hirshfeld surface help identify specific close contacts:

-

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than van der Waals radii. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.

-

Shape Index: Reveals the shape of the surface, with characteristic patterns for π-π stacking interactions.[15]

Caption: Intermolecular N-H···O=C hydrogen bonding.

The amino group (-NH₂) of one DM4AIP molecule can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an ester group on a neighboring molecule can act as an acceptor. This N-H···O=C interaction is a common and significant force in the crystal packing of related aromatic compounds.[10] Hirshfeld analysis would quantify the prevalence of this and other interactions (e.g., C-H···O, H···H, and potential π-π stacking), providing a complete picture of the forces holding the crystal together.[13][15]

Part 5: Complementary Analytical Techniques

While SCXRD provides the definitive structure, other techniques offer complementary data that validate the molecular identity and characterize its bulk properties.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of DM4AIP would be expected to show characteristic stretching vibrations for N-H (amine), C=O (ester), and C-O bonds, confirming the compound's identity.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns confirm the molecular structure and can be used to assess purity.[18][19]

| Technique | Expected Key Signals for Dimethyl 4-aminoisophthalate |

| FTIR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1720 (C=O ester stretch), ~1250 (C-O stretch) |

| ¹H NMR (ppm) | Signals for aromatic protons, a broad singlet for the -NH₂ protons, and two singlets for the two distinct -OCH₃ methyl groups. |

| ¹³C NMR (ppm) | Signals for aromatic carbons, two distinct ester carbonyl carbons (~165-170 ppm), and two distinct methyl carbons (~50-55 ppm). |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) characterize the material's response to heat.[20]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the melting point, crystallization temperature, and enthalpy of fusion, providing insight into the material's phase behavior and purity.

-

TGA: Measures the change in mass of a sample as a function of temperature.[20] TGA is used to determine the thermal stability and decomposition temperature of the compound. For DM4AIP, this would reveal the temperature at which it begins to degrade.[22]

| Technique | Information Gained |

| DSC | Precise melting point, presence of polymorphs (multiple crystal forms) |

| TGA | Onset of thermal decomposition, overall thermal stability |

Conclusion

The crystal structure analysis of Dimethyl 4-aminoisophthalate is a multi-stage process that integrates careful sample preparation, precise data acquisition, and sophisticated computational analysis. A successful investigation yields far more than a simple molecular picture; it provides a detailed map of the intermolecular forces that dictate the material's solid-state properties. By combining SCXRD with advanced visualization tools like Hirshfeld surface analysis and complementary spectroscopic and thermal methods, researchers can build a comprehensive and robust understanding of the compound. This detailed structural knowledge is indispensable for rationally designing new materials, predicting chemical behavior, and accelerating the development of novel applications in medicine and materials science.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1766-1784. Retrieved from [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

-

Chen, P., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(48), 26175–26182. Retrieved from [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–11. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Dimethyl 4-aminoisophthalate. Retrieved from [Link]

-

Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. Retrieved from [Link]

-

ResearchGate. (2021). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve?. Retrieved from [Link]

-

Funasako, Y., & Uekusa, H. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 11(2), 15-32. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Tan, Y. N., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 826–838. Retrieved from [Link]

-

Della-Valle, F., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(19), 6932. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95886, Dimethyl 4-aminophthalate. Retrieved from [Link]

-

Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 2), 220–236. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). XRD Basics. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Retrieved from [Link]

-

PubChemLite. (n.d.). Dimethyl 4-aminophthalate (C10H11NO4). Retrieved from [Link]

-

Chemsrc. (n.d.). Dimethyl 4-aminoisophthalate | CAS#:63746-12-3. Retrieved from [Link]

-

O'Mahoney, C. A., et al. (1991). Single-crystal x-ray studies of aromatic oligomers: conformation and packing in isomeric pyromellitimide-ether-sulfones. Macromolecules, 24(24), 6463–6469. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal properties analyzed by DSC, DMA, TGA. Retrieved from [Link]

-

Mohammed, S. A. (2024). Investigation of X-ray single crystal structure and the spectroscopic properties of nitrogen containing aromatic ring compounds. Harran University. Retrieved from [Link]

-

Drake, A. F., et al. (2010). X-Ray Crystallography of Chemical Compounds. Journal of Pharmaceutical Sciences, 99(9), 3643–3659. Retrieved from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Chemistry For Everyone. (2023, June 17). How Does DSC Complement Thermogravimetric Analysis (TGA)? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

-

Janeczko, M., et al. (2017). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Molecules, 22(11), 1836. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Aminoisophthalic acid, dimethyl ester - Optional[Raman] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate. Retrieved from [Link]

-

Boukli, H., et al. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 5(7), e02058. Retrieved from [Link]

-

Mary, Y. S., & Balachandran, V. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 416–427. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66831, Dimethyl 5-aminoisophthalate. Retrieved from [Link]

Sources

- 1. Dimethyl 4-aminoisophthalate [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl 4-aminophthalate | C10H11NO4 | CID 95886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sptlabtech.com [sptlabtech.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 12. mdpi.com [mdpi.com]

- 13. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]

- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Harran University: INVESTIGATION OF X-RAY SINGLE CRYSTAL STRUCTURE AND THE SPECTROSCOPIC PROPERTIES OF NITROGEN CONTAINING AROMATIC RING COMPOUNDS [acikerisim.harran.edu.tr:8080]

- 19. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 21. m.youtube.com [m.youtube.com]

- 22. mt.com [mt.com]

An In-depth Technical Guide to the Solubility of Dimethyl 4-Aminoisophthalate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 4-aminoisophthalate. In the absence of extensive empirical solubility data in public literature, this document emphasizes the theoretical principles governing solubility and provides a robust framework for researchers, scientists, and drug development professionals to predict, assess, and experimentally determine the solubility of this compound in common organic solvents. The guide delves into the molecular structure of dimethyl 4-aminoisophthalate, explores predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and offers detailed, field-proven experimental protocols for solubility determination. The aim is to equip the reader with the necessary tools and understanding to effectively work with dimethyl 4-aminoisophthalate in various solvent systems, a critical aspect in fields ranging from medicinal chemistry to materials science.

Introduction to Dimethyl 4-Aminoisophthalate

Dimethyl 4-aminoisophthalate, with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , is an aromatic compound featuring both amino and ester functional groups.[1] Its structure, characterized by a benzene ring substituted with two methoxycarbonyl groups and an amino group, makes it a valuable intermediate in the synthesis of a variety of molecules, including fluorescent dyes and optical brighteners.[2] The interplay of its polar amino group and the more non-polar aromatic ring and ester groups suggests a nuanced solubility profile across different organic solvents. Understanding this solubility is paramount for its application in chemical synthesis, purification via recrystallization, and formulation development.

Chemical Structure:

-

IUPAC Name: Dimethyl 4-aminobenzene-1,2-dicarboxylate[1]

-

CAS Number: 51832-31-6[1]

-

Molecular Formula: C₁₀H₁₁NO₄[1]

-

Molecular Weight: 209.20 g/mol [1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing.[3][4] For a solute to dissolve, the intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions. The key molecular features of dimethyl 4-aminoisophthalate that influence its solubility are:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester groups (-COOCH₃) can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents.

-

Polarity: The presence of the amine and ester groups imparts significant polarity to the molecule. Polar solvents, both protic and aprotic, are expected to be more effective at dissolving it than non-polar solvents.

-

Aromaticity: The benzene ring provides a non-polar, hydrophobic character to the molecule, which can contribute to its solubility in aromatic or less polar solvents.

Predictive Models for Solubility Estimation

In the absence of readily available experimental data, theoretical models can provide valuable insights into the solubility of a compound. These models are increasingly used in early-stage drug development and chemical process design.[5][6][7][8]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a substance in a given solvent.[9][10] They are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] A substance is likely to dissolve in a solvent if their respective Hansen parameters are similar. While the specific HSP values for dimethyl 4-aminoisophthalate are not published, they can be estimated using group contribution methods.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict the thermodynamic properties of fluids and solutions, including solubility.[11][12][13][14] It uses quantum chemical calculations to generate a "sigma profile" for a molecule, which describes its surface polarity.[11] By comparing the sigma profiles of the solute and solvent, COSMO-RS can predict the chemical potential of the solute in the solvent and thus its solubility. This method is particularly useful for complex molecules where experimental data is lacking.[14]

Qualitative Solubility Profile of Dimethyl 4-Aminoisophthalate

Based on the structural features of dimethyl 4-aminoisophthalate and the principles of "like dissolves like," a qualitative prediction of its solubility in common organic solvents can be made. This information is crucial for initial solvent screening in a research setting.

Table 1: Predicted Qualitative Solubility of Dimethyl 4-Aminoisophthalate

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and ester groups. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Good dipole-dipole interactions with the polar functional groups. |

| Dimethylformamide (DMF)[15][16][17][18], Dimethyl Sulfoxide (DMSO)[19][20][21][22][23] | High | Highly polar solvents capable of strong dipole-dipole interactions. | |

| Acetonitrile | Moderate | Polar, but less effective at hydrogen bonding compared to protic solvents. | |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions with the aromatic ring can contribute to some solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low | Lack of favorable intermolecular interactions with the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions. |

Note: These are predictions and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for accurately determining the solubility of dimethyl 4-aminoisophthalate. The following is a detailed, step-by-step methodology based on the isothermal shake-flask method, a gold standard for solubility measurement.

Materials and Equipment

-

Dimethyl 4-aminoisophthalate (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of dimethyl 4-aminoisophthalate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a validated HPLC method. A UV-Vis detector is suitable for this compound due to its aromatic nature.

-

Prepare a calibration curve using standard solutions of dimethyl 4-aminoisophthalate of known concentrations.

-

Determine the concentration of the saturated solution by comparing the HPLC response of the samples to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Safety and Handling

Dimethyl 4-aminoisophthalate should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

While quantitative experimental data on the solubility of dimethyl 4-aminoisophthalate in common organic solvents is not widely published, a strong understanding of its molecular structure and the principles of solubility allows for reliable predictions and the design of effective experimental determination methods. The interplay of its polar amine and ester groups with the non-polar aromatic ring suggests a versatile solubility profile, with a preference for polar solvents. For researchers and developers, the theoretical models and detailed experimental protocol provided in this guide offer a robust framework for accurately assessing and utilizing the solubility characteristics of this important chemical intermediate.

References

- Attia, L. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News.

-

National Center for Biotechnology Information. (n.d.). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PubMed Central. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Smith, J., et al. (n.d.). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [Link]

-

Springer Nature Research Communities. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II. [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. [Link]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?[Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. [Link]

-

Unknown. (2020, March 4). Amines and Heterocycles. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]

-

Process Safety and Environmental Protection. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

-

YouTube. (2018, November 21). AMS2018 - COSMO-RS new features: quick predictions & solvent optimization. [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. [Link]

-

The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-